REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:10]=1[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)C1C=CC=CC=1>CO.[Pd]>[OH:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:10]=1[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1
|
Name
|
|
Quantity
|
81 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)[N+](=O)[O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under H2 for 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)[N+](=O)[O-])C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 mg | |
YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |